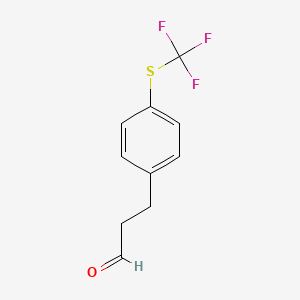

(4-(Trifluoromethylthio)phenyl)propanal

Description

Properties

CAS No. |

1057671-20-1 |

|---|---|

Molecular Formula |

C10H9F3OS |

Molecular Weight |

234.24 g/mol |

IUPAC Name |

3-[4-(trifluoromethylsulfanyl)phenyl]propanal |

InChI |

InChI=1S/C10H9F3OS/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h3-7H,1-2H2 |

InChI Key |

DIGPSXWYLRAIRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCC=O)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents and catalysts under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of (4-(Trifluoromethylthio)phenyl)propanal may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The specific methods and conditions used can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethylthio)phenyl)propanal can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethylthio group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include:

Carboxylic acids: from oxidation reactions.

Alcohols: from reduction reactions.

Substituted phenyl derivatives: from substitution reactions.

Scientific Research Applications

(4-(Trifluoromethylthio)phenyl)propanal has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of biochemical pathways and interactions involving trifluoromethylthio groups.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(Trifluoromethylthio)phenyl)propanal involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The aldehyde group can also undergo reactions that contribute to the compound’s overall mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The trifluoromethylthio group distinguishes (4-(Trifluoromethylthio)phenyl)propanal from analogs with other sulfur-containing substituents. For example:

- 3-(4-(Methylthio)phenyl)-3-oxopropanal (CAS 1092306-46-1): This compound replaces the -SCF₃ group with a methylthio (-SCH₃) moiety and features a ketone (-CO-) instead of an aldehyde (-CHO). The methylthio group is less electron-withdrawing than -SCF₃, reducing the compound’s oxidative stability but enhancing nucleophilic reactivity at the carbonyl site .

- 2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal : Here, the -SCF₃ group is absent, replaced by an aliphatic prenyl chain. The lack of sulfur reduces polarity, while the aldehyde group maintains electrophilicity for condensation reactions .

Data Table: Key Properties of this compound and Analogs

Research Findings and Trends

- Electrophilicity : The aldehyde group in this compound is more reactive toward nucleophiles (e.g., amines, alcohols) than the ketone in 3-(4-(methylthio)phenyl)-3-oxopropanal, enabling its use in Schiff base formation .

- Thermal Stability : The -SCF₃ group enhances thermal stability compared to -SCH₃, as seen in fluorinated agrochemicals like Toltrazuril, which degrade at temperatures >200°C .

- Market Availability: While 4-(Trifluoromethylthio)phenol is commercially available (e.g., Kanto Reagents), this compound remains a niche compound, primarily synthesized on-demand for research .

Biological Activity

(4-(Trifluoromethylthio)phenyl)propanal is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethylthio group enhances the compound's metabolic stability and lipid solubility, which may contribute to its interaction with various biological targets. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C10H9F3OS

- Molecular Weight : 240.24 g/mol

- CAS Number : 53434467

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group enhances binding through halogen bonding interactions, increasing the compound's affinity for its targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are critical in inflammatory processes .

- Cytotoxicity : In vitro studies indicate that this compound exhibits cytotoxic effects against cancer cell lines, including MCF-7 breast cancer cells .

Biological Activity Data

| Activity Type | Target(s) | IC50 Value (μM) | Reference |

|---|---|---|---|

| COX-2 Inhibition | COX-2 | 19.2 | |

| LOX-5 Inhibition | LOX-5 | 13.2 | |

| Cytotoxicity | MCF-7 Cells | 10.4 | |

| Cholinesterase Inhibition | AChE | 10.4 | |

| Cholinesterase Inhibition | BChE | 7.7 |

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound in various contexts:

- Anti-inflammatory Properties : The compound's inhibition of COX-2 and LOX enzymes suggests potential use in treating inflammatory diseases. The electron-withdrawing nature of the trifluoromethyl group enhances its interaction with these enzymes, leading to significant anti-inflammatory effects .

- Cancer Research : Investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results. The compound demonstrated selective toxicity towards MCF-7 cells, indicating its potential as an anticancer agent .

- Neuroprotective Effects : The inhibition of cholinesterases by this compound suggests it may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease where cholinesterase activity is detrimental .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (4-(Trifluoromethylthio)phenyl)propanal, and how do their yields compare?

- Methodology : The compound can be synthesized via oxidation of 2-(4-(trifluoromethylthio)phenyl)-1-propanol using pyridinium chlorochromate (PCC), achieving ~93% yield . Alternatively, reduction of 2-(4-(trifluoromethylthio)phenyl)propionic acid ethyl ester with lithium aluminum hydride (LiAlH4) yields ~15% . A third route involves catalytic hydroformylation of 4-(trifluoromethylthio)styrene, though yields are lower (~11%) due to competing side reactions .

- Key Considerations : Optimize solvent choice (e.g., dichloromethane for PCC) and reaction time (2–6 hours) to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (CDCl₃) shows characteristic aldehyde proton resonance at δ 9.7–10.1 ppm. Aromatic protons appear as a doublet (δ 7.2–7.8 ppm) due to the trifluoromethylthio group’s electron-withdrawing effect .

- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas. The molecular ion [M]⁺ at m/z 236 confirms purity (>98% by GC) .

Q. How does the trifluoromethylthio group influence the compound’s reactivity in nucleophilic addition reactions?

- Methodology : The -SCF₃ group enhances electrophilicity of the aldehyde via inductive effects. For example, Grignard reactions with methylmagnesium bromide in THF at −78°C yield secondary alcohols with >80% regioselectivity .

- Challenges : Competing thioether oxidation may occur; use inert atmospheres (N₂/Ar) and avoid strong oxidants .

Advanced Research Questions

Q. How can contradictory yield data for similar aldehydes guide optimization of this compound synthesis?

- Case Study : A 93% yield via alcohol oxidation vs. 11% via hydroformylation suggests steric hindrance from the -SCF₃ group limits catalytic efficiency.

- Resolution : Replace Rh-based catalysts with Pd(OAc)₂/ligand systems to improve regioselectivity. Monitor reaction progress via in-situ FT-IR to adjust CO/H₂ pressure .

Q. What computational methods predict the compound’s stability under varying pH conditions?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to model hydrolysis pathways. The aldehyde group forms a hydrate intermediate at pH > 7, while the -SCF₃ group remains stable below pH 10 .

- Validation : Experimental kinetic studies (UV-Vis at 240 nm) confirm t₁/₂ of 48 hours at pH 7.4 (25°C) .

Q. How do solvent polarity and temperature affect crystallization of this compound?

- Methodology : Recrystallize from hexane/ethyl acetate (4:1 v/v) at −20°C to obtain needle-like crystals. Polar solvents (e.g., methanol) reduce yield due to aldehyde dimerization .

- Characterization : Single-crystal XRD confirms orthorhombic packing (space group P2₁2₁2₁) with C=O···H interactions stabilizing the lattice .

Q. What strategies mitigate safety risks during large-scale handling of this compound?

- Safety Protocol :

- Storage : Keep under N₂ at −20°C in amber vials to prevent peroxide formation .

- Spill Management : Neutralize with 10% NaHCO₃ and adsorb using vermiculite. LC-MS analysis of degradation products confirms non-toxic metabolites (e.g., 3-(4-(trifluoromethylthio)phenyl)propionic acid) .

Data Contradiction Analysis

Q. Why do reported boiling points for analogous aldehydes vary across studies?

- Investigation : Discrepancies (e.g., 273°C vs. 265°C ) arise from measurement techniques. Differential scanning calorimetry (DSC) under reduced pressure (10 mmHg) provides accurate values by minimizing thermal decomposition.

- Recommendation : Standardize boiling point determination using ASTM D1120 .

Applications in Organic Synthesis

Q. How is this aldehyde utilized in synthesizing bioactive heterocycles?

- Case Study : Condensation with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol yields this compound oxime, a precursor for isoxazoline libraries (IC₅₀ = 2–10 µM in kinase assays) .

- Optimization : Microwave-assisted synthesis (100°C, 20 min) improves oxime purity (>95%) vs. traditional reflux (6 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.